3,4-Dimethoxypyrrolidine

説明

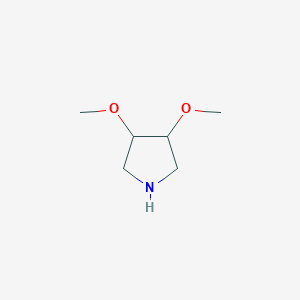

3,4-Dimethoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of two methoxy groups attached to the third and fourth carbon atoms of the pyrrolidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybutanal with ammonia or primary amines under acidic conditions to form the pyrrolidine ring. Another approach involves the use of 3,4-dimethoxy-1,5-diaminopentane, which undergoes cyclization in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the reaction of 3,4-dimethoxybutanal with ammonia in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield.

化学反応の分析

Types of Reactions: 3,4-Dimethoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace methoxy groups with other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Research has indicated that pyrrolidine derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, modifications to the pyrrolidine core have been shown to enhance selectivity against certain targets such as Monopolar Spindle 1 (MPS1), a key player in mitosis and a promising target for cancer therapy . The introduction of substituents at various positions on the pyrrolidine ring can significantly improve metabolic stability and potency against cancer cell lines.

Inhibition of Enzymatic Activity

Pyrrolidine derivatives, including those based on the 3,4-dimethoxy structure, have been explored as inhibitors of enzymes critical for disease progression. Notably, pyrrolidine carboxamides have been identified as novel inhibitors of InhA, an enzyme involved in fatty acid biosynthesis in Mycobacterium tuberculosis . This suggests potential applications in treating tuberculosis through targeted enzyme inhibition.

Neurological Disorders

The role of pyrrolidine derivatives in treating neurological conditions has also been investigated. For example, compounds that inhibit glycine transporters are being studied for their potential to modulate neurotransmission linked to disorders such as schizophrenia . The flexibility of the pyrrolidine scaffold allows for the design of selective inhibitors that can cross the blood-brain barrier effectively.

Case Study: Anticancer Research

A study focusing on pyrrolidine derivatives demonstrated that specific modifications could lead to compounds with enhanced potency against MPS1. For instance, a series of methylated pyrrolidines showed significant improvements in selectivity and reduced metabolic turnover in human liver microsomes . This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study: Antitubercular Agents

In another investigation, researchers synthesized a series of pyrrolidine carboxamides and evaluated their inhibitory effects on InhA. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong potential as antitubercular agents . These findings underscore the relevance of pyrrolidine derivatives in combating resistant strains of Mycobacterium tuberculosis.

Data Table: Summary of Applications

作用機序

The mechanism of action of 3,4-Dimethoxypyrrolidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy groups play a crucial role in enhancing the binding affinity of the compound to its target proteins.

類似化合物との比較

Pyrrolidine: A simpler analog without methoxy groups.

3,4-Dimethoxypyridine: A structurally similar compound with a pyridine ring instead of a pyrrolidine ring.

3,4-Dimethoxyphenethylamine: A compound with a similar substitution pattern but with an ethylamine backbone.

Uniqueness: 3,4-Dimethoxypyrrolidine is unique due to the presence of methoxy groups on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. The methoxy groups enhance the compound’s solubility and binding affinity to molecular targets, making it a valuable compound in various research applications.

生物活性

3,4-Dimethoxypyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by a pyrrolidine ring with two methoxy groups at the 3 and 4 positions. Its chemical structure can be represented as follows:

This unique structure contributes to its biological activity by influencing its interactions with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially providing antioxidant benefits.

- Antiepileptic Effects : Similar compounds in the pyrrolidine class have shown significant antiepileptic activity, which may extend to this compound based on structural similarities .

- Anticancer Potential : Pyrrolidine derivatives are known for their anticancer properties. For instance, certain pyrrolidine-based compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound could possess similar properties .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on related compounds indicate several possible pathways:

- Receptor Modulation : Pyrrolidine derivatives often interact with neurotransmitter receptors. For example, trans-4-phenylpyrrolidine-3-carboxamides have been characterized as potent ligands of the human melanocortin-4 receptor, indicating that similar interactions may occur with this compound .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its potential therapeutic effects.

Case Studies and Experimental Data

- Anticancer Activity :

- Antiepileptic Activity :

Comparative Data Table

特性

IUPAC Name |

3,4-dimethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROOPTGQTSCWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563983 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55619-48-2 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。